3-methyl-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide
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Overview
Description
3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .
Chemical Reactions Analysis
3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic system.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of 3-methyl-N’-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-2-5-11(8-10)14(15)16-18-13(17)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCVVBQRCPOUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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